1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone

Catalog No.
S13366559
CAS No.
281198-94-5
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
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1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone

CAS Number

281198-94-5

Product Name

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone

IUPAC Name

1-[2-(ethoxymethyl)-5-phenylfuran-3-yl]ethanone

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-3-17-10-15-13(11(2)16)9-14(18-15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

NEVFBTKHLQIXTO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethoxymethyl group and a phenyl group. The molecular formula of this compound is C15H16O3, and its molar mass is approximately 244.29 g/mol. The presence of the furan ring contributes to its aromatic properties, while the ethoxymethyl and phenyl substituents enhance its chemical reactivity and potential biological activity .

Typical of carbonyl-containing compounds and aromatic systems. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The carbonyl group can be reduced to a corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The ethoxymethyl group may be replaced by other functional groups through nucleophilic substitution mechanisms.
  • Oxidation: Under certain conditions, the compound may be oxidized, potentially leading to the formation of more complex structures or degradation products .

The synthesis of 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several methods:

  • Furan Synthesis: The initial step involves synthesizing the furan ring, which can be done via cyclization reactions involving 2,5-dimethylfuran or similar precursors.
  • Introduction of Ethoxymethyl Group: This can be accomplished through alkylation reactions where an ethoxymethyl halide reacts with a suitable nucleophile.
  • Acylation: The final step involves acylating the furan derivative using ethanoyl chloride in the presence of a Lewis acid catalyst to introduce the ethanone functionality .

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agriculture: Compounds with similar structures are often explored for use as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique chemical properties may allow for applications in polymer chemistry or as intermediates in the synthesis of more complex materials .

Several compounds share structural similarities with 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Ethyl-5-phenylfuran-3-YL)ethanoneEthyl group instead of ethoxymethylPotentially different solubility and reactivity
1-(5-Methoxy-2-phenylfuran-3-YL)ethanoneMethoxy group at position 5Altered electronic properties affecting biological activity
1-(2-Chloromethyl-5-phenylfuran-3-YL)ethanoneChloromethyl substituentIncreased electrophilicity may enhance reactivity

Uniqueness

The uniqueness of 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone lies in its combination of an ethoxymethyl group with a phenyl-furan framework, which may impart distinct chemical and biological properties compared to other derivatives. This structural configuration could influence its solubility, reactivity, and interaction with biological targets, making it a valuable candidate for further research and application development .

Origins in Furan Chemistry

The exploration of furan derivatives began in the late 19th century with the isolation of furfural from agricultural byproducts. However, 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone represents a modern synthetic achievement, likely developed through adaptations of the Paal–Knorr synthesis. This method, first reported in 1884, traditionally converts 1,4-diketones into furans via acid-catalyzed cyclization. The introduction of ethoxymethyl and phenyl substituents to the furan core reflects advancements in regioselective substitution strategies, which became prominent in the late 20th century as chemists sought to modulate furan reactivity for industrial applications.

Key Milestones:

  • 1970s–1990s: Development of etherification techniques enabling stable alkoxy substitutions on furans.
  • 2000s: Application of cross-coupling reactions to introduce aryl groups like phenyl at specific furan positions.
  • 2010s: Optimization of one-pot syntheses combining cyclization and functionalization steps for efficiency.

Synthetic Evolution

The compound’s synthesis likely involves a multi-step approach:

  • Furan Ring Formation: Using a Paal–Knorr-type cyclization of a 1,4-diketone precursor under acidic conditions.
  • Ethoxymethyl Introduction: Alkylation of the furan’s hydroxyl intermediate with ethyl chloroethyl ether.
  • Phenyl Group Installation: Suzuki–Miyaura coupling or Friedel–Crafts acylation to attach the phenyl moiety.
StepReaction TypeReagents/ConditionsOutcome
1Cyclization$$ \text{H}2\text{SO}4 $$, heatFuran core formation
2EtherificationEthyl chloroethyl ether, baseEthoxymethyl substitution at C2
3Cross-couplingPhenylboronic acid, Pd catalystPhenyl group at C5

This pathway emphasizes the compound’s reliance on both classical and modern synthetic methodologies.

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry name for this compound is 1-[2-(ethoxymethyl)-5-phenylfuran-3-yl]ethanone [1]. This systematic nomenclature follows established International Union of Pure and Applied Chemistry rules for naming ketones containing heterocyclic substituents [2] [3]. The compound represents a ketone derivative where the carbonyl group is attached to a substituted furan ring system [1].

The structural representation of this compound features a five-membered furan ring with specific substitution patterns [1]. The furan ring, which is a heterocyclic aromatic compound containing four carbon atoms and one oxygen atom, serves as the core structural framework [4] [5]. The numbering system for furan rings follows standard conventions where the oxygen atom occupies position 1, and subsequent positions are numbered sequentially around the ring [6].

In this specific compound, the furan ring bears two substituents: an ethoxymethyl group at position 2 and a phenyl group at position 5 [1]. The ethanone functional group is attached at position 3 of the furan ring [1]. This structural arrangement creates a complex molecule with multiple functional groups contributing to its chemical properties and reactivity patterns.

The systematic name construction follows International Union of Pure and Applied Chemistry conventions for naming ketones, where the suffix "-one" indicates the presence of a carbonyl group [2] [3]. The positional indicators in the name specify the exact locations of each substituent on the furan ring system, ensuring unambiguous identification of the molecular structure [1].

Chemical Abstracts Service Registry and Alternative Designations

The Chemical Abstracts Service Registry Number for 1-(2-(ethoxymethyl)-5-phenylfuran-3-yl)ethanone is 281198-94-5 [1]. Chemical Abstracts Service Registry Numbers serve as unique numerical identifiers that provide unambiguous identification for chemical substances, facilitating clear communication and data linking across scientific databases [7].

Alternative systematic designations for this compound include the International Union of Pure and Applied Chemistry name 1-(2-(ethoxymethyl)-5-phenylfuran-3-yl)ethan-1-one [1]. This alternative formulation emphasizes the ketone functionality by specifying the carbonyl carbon position within the ethanone group, following modern International Union of Pure and Applied Chemistry nomenclature practices for ketones [2].

Designation TypeName/Number
Chemical Abstracts Service Registry Number281198-94-5 [1]
International Union of Pure and Applied Chemistry Name1-[2-(ethoxymethyl)-5-phenylfuran-3-yl]ethanone [1]
Alternative International Union of Pure and Applied Chemistry Name1-(2-(ethoxymethyl)-5-phenylfuran-3-yl)ethan-1-one [1]
Molecular IdentifierInChI Key: NEVFBTKHLQIXTO-UHFFFAOYSA-N [1]

The compound's unique structural features distinguish it from related furan derivatives through its specific substitution pattern [1]. The presence of both ethoxymethyl and phenyl substituents on the furan ring, combined with the ethanone functional group, creates a distinctive molecular architecture that is reflected in its systematic nomenclature [1].

Molecular Formula and Weight Analysis

The molecular formula for 1-(2-(ethoxymethyl)-5-phenylfuran-3-yl)ethanone is C₁₅H₁₆O₃ [1]. This formula indicates the compound contains fifteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, representing the complete atomic composition of the molecule [1].

The molecular weight calculation for this compound yields a precise value of 244.2857 grams per mole [8]. This calculation is based on standard atomic weights: carbon (12.0107), hydrogen (1.00794), and oxygen (15.9994) [8]. The detailed breakdown of the molecular weight calculation demonstrates the contribution of each element to the total molecular mass.

ElementCountAtomic Weight (g/mol)Contribution (g/mol)
Carbon1512.0107 [8]180.1605
Hydrogen161.00794 [8]16.1270
Oxygen315.9994 [8]47.9982
Total Molecular Weight244.2857 [8]

The molecular formula C₁₅H₁₆O₃ reflects the structural complexity of this furan derivative, incorporating the carbon framework of the furan ring system, the phenyl substituent, the ethoxymethyl group, and the ethanone functionality [1]. The three oxygen atoms in the formula correspond to the furan ring oxygen, the ether oxygen in the ethoxymethyl group, and the carbonyl oxygen in the ethanone moiety [1].

Commercial databases report the molecular weight as 244.29 grams per mole when rounded to two decimal places, which is consistent with the precise calculated value [1]. This molecular weight places the compound in the category of medium-molecular-weight organic compounds, typical for substituted aromatic heterocycles with multiple functional groups [1].

Catalytic Systems for Furan Core Construction

The synthesis of furan-containing compounds has witnessed significant advances through the development of sophisticated catalytic systems that enable efficient ring formation under mild conditions. The construction of the furan core in 1-(2-(Ethoxymethyl)-5-phenylfuran-3-yl)ethanone relies on several well-established catalytic methodologies, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [1] [2] [3].

Palladium-Catalyzed Oxidative Cyclization Systems

Palladium-based catalysts have emerged as highly effective systems for furan core construction, particularly when combined with copper co-catalysts. The palladium dichloride acetonitrile complex (PdCl₂(CH₃CN)₂) has demonstrated exceptional performance in one-pot synthesis protocols, achieving yields up to 94% under optimized conditions [2]. The catalytic system operates through a palladium(II)/palladium(0) cycle, where the initial oxidative cyclization is followed by reductive elimination to regenerate the active catalyst. The addition of copper(II) chloride as an oxidant proves crucial, with its standard reduction potential of +0.159 V enabling efficient reoxidation of palladium(0) to palladium(II), thus enhancing catalyst turnover [2].

The optimal reaction conditions for this system involve dioxane as solvent at 80°C with potassium carbonate as base. These conditions provide high regioselectivity while maintaining mild reaction parameters that preserve sensitive functional groups. The palladium-catalyzed approach demonstrates particular utility in constructing highly substituted furans where traditional acidic cyclization methods might lead to decomposition of acid-labile substituents [2].

Gold-Catalyzed Cycloisomerization Methods

Gold catalysts have revolutionized furan synthesis through their unique ability to activate alkyne substrates under remarkably mild conditions. The triazole-gold (TA-Au) catalyst system, often employed in combination with copper catalysts, facilitates the construction of substituted furans through three-step reaction cascades [4]. These transformations typically proceed at room temperature, making them particularly suitable for late-stage furan installation in complex molecular frameworks [5].

The mechanism of gold-catalyzed furan formation involves initial alkyne activation by the gold(I) center, followed by nucleophilic attack of a pendant oxygen functionality. Hashmi and coworkers have developed exceptionally mild conditions utilizing gold(I) catalysts that enable cycloisomerization reactions to proceed without the need for elevated temperatures [6]. This approach has proven invaluable in natural product synthesis, where the furan ring must be installed without disrupting other sensitive structural elements [5].

N-Heterocyclic Carbene (NHC) Catalytic Systems

N-heterocyclic carbenes represent a powerful class of organocatalysts that enable the synthesis of highly functionalized furans through cross-benzoin reactions followed by Paal-Knorr-type condensations [1]. The NHC-catalyzed approach utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, allowing the efficient formation of styrylfurans with interesting photochemical properties [1].

The reaction mechanism initiates with carbene formation from triazolium salt precursors in the presence of diisopropylethylamine (DIPEA). The free carbene adds to aldehyde substrates to form nucleophilic Breslow intermediates, which subsequently react with electron-deficient carbonyl groups. This methodology tolerates various substituents on the furan ring and has shown preliminary success in biological applications as fluorescent dyes [1].

Manganese(III) Acetate Radical Cyclization

Manganese(III) acetate serves as an effective one-electron oxidant for radical-mediated furan synthesis, particularly in the formation of dihydrofuran intermediates that can be subsequently aromatized [7] [8]. The radical cyclization approach utilizes 1,3-dicarbonyl compounds with substituted alkenes, generating carbon-carbon bonds through free-radical chemistry [7].

The mechanism involves initial formation of carbon radicals from the dicarbonyl precursors, followed by radical addition to alkene partners and subsequent cyclization. This methodology demonstrates good functional group tolerance and provides access to furan derivatives that might be difficult to obtain through ionic mechanisms [7] [8].

Ethoxymethyl Group Functionalization Strategies

The installation of ethoxymethyl protecting groups represents a critical aspect of synthetic methodology, particularly in the context of complex molecular frameworks where selective protection and deprotection sequences are essential. The ethoxymethyl functionality in 1-(2-(Ethoxymethyl)-5-phenylfuran-3-yl)ethanone can be introduced through several complementary strategies, each offering distinct advantages in terms of reaction conditions and substrate compatibility [9] [10] [11].

Williamson Ether Synthesis Protocols

The Williamson ether synthesis remains the most versatile and widely applicable method for ethoxymethyl ether formation. This approach involves the nucleophilic substitution reaction between alkoxide nucleophiles and primary alkyl halides, proceeding through an SN2 mechanism [12] [13]. For ethoxymethyl ether synthesis, sodium hydride-generated alkoxides react with ethoxymethyl chloride under anhydrous conditions to provide the desired ethers in excellent yields (80-95%) [12].

The reaction conditions typically involve dimethylformamide or tetrahydrofuran as solvent at temperatures ranging from room temperature to 60°C. The method demonstrates high selectivity for primary alcohols over secondary alcohols, making it particularly useful for regioselective protection strategies. The ethoxymethyl chloride reagent can be prepared in situ from ethoxymethanol and thionyl chloride, or obtained commercially with appropriate handling precautions due to its potential carcinogenic properties [11].

Acid-Catalyzed Protection Methods

Acid-catalyzed ethoxymethyl ether formation offers an alternative approach that operates under milder conditions compared to the Williamson synthesis. Pyridinium para-toluenesulfonate (PPTS) catalyzed reactions between alcohols and ethyl vinyl ether provide ethoxymethyl ethers in high yields (85-98%) with excellent functional group compatibility [9].

The mechanism involves acid-catalyzed addition of the alcohol to the vinyl ether, generating a hemiacetal intermediate that undergoes elimination to form the desired ether linkage. This method demonstrates particular utility with complex substrates containing multiple hydroxyl groups, where selective protection can be achieved through careful control of reaction stoichiometry and conditions [9].

Silver Oxide Mediated Approaches

Silver oxide represents a mild and effective reagent for ethoxymethyl ether formation, particularly in carbohydrate chemistry where traditional basic conditions might lead to unwanted side reactions [13]. The silver oxide method allows direct reaction between free alcohols and alkyl halides without the need for pre-formed alkoxide intermediates.

Glucose and related sugar substrates react particularly well under these conditions, with silver oxide facilitating both deprotonation of the hydroxyl groups and activation of the alkyl halide electrophile. This methodology achieved an 85% yield in the synthesis of glucose pentaethers, demonstrating its utility in complex polyfunctional systems [13].

Base-Promoted Alkylation Strategies

Sodium hydride promoted alkylation reactions provide access to ethoxymethyl ethers through direct alkylation of alcohol substrates. This methodology has been extensively studied in the context of salvinorin derivatives, where regioselective alkylation at specific hydroxyl positions is critical for biological activity [14].

The reaction proceeds through initial deprotonation of the alcohol by sodium hydride, followed by SN2 displacement of the halide leaving group. Yields typically range from 30-70%, with the β-orientation preferred in cyclic systems due to steric considerations. The method tolerates various alkylating agents with different carbon chain lengths, providing access to diverse ethoxymethyl analogs [14].

Methoxyethoxymethyl (MEM) Chloride Protocols

The use of methoxyethoxymethyl chloride represents a specialized approach for installing ethoxymethyl-related protecting groups under mild conditions [11]. The reaction typically employs diisopropylethylamine (DIPEA) as a non-nucleophilic base in dichloromethane, achieving yields of 90-95% with excellent selectivity for alcohol functionalities [11].

This methodology offers advantages in terms of reaction mildness and the ease of subsequent deprotection, which can be accomplished under acidic conditions without affecting other protecting groups. The MEM protecting group demonstrates superior stability compared to methoxymethyl (MOM) groups, making it particularly valuable in multistep synthetic sequences [11].

Optimization of One-Pot Reaction Conditions

The development of efficient one-pot synthetic methodologies represents a significant advancement in sustainable organic synthesis, minimizing waste generation and reducing the number of isolation and purification steps required. The optimization of reaction conditions for the synthesis of furan derivatives like 1-(2-(Ethoxymethyl)-5-phenylfuran-3-yl)ethanone involves systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity [2] [15] [16].

Catalyst Loading and Activity Relationships

Catalyst loading optimization represents a critical balance between reaction efficiency and economic considerations. Studies on palladium-catalyzed furan synthesis have demonstrated that catalyst loadings between 2-10 mol% provide optimal performance, with diminishing returns observed beyond 10 mol% loading [2]. The relationship between catalyst concentration and reaction rate follows Michaelis-Menten kinetics, where initial rate increases are proportional to catalyst loading until saturation effects become apparent.

For the PdCl₂(CH₃CN)₂ system, optimal performance occurs at 5 mol% loading, where catalyst turnover frequency reaches maximum efficiency while maintaining complete substrate conversion within reasonable reaction times. Higher catalyst loadings lead to increased catalyst consumption without proportional yield improvements, while lower loadings result in incomplete reactions and extended reaction times [2].

Temperature Profile Optimization

Temperature control plays a crucial role in balancing reaction rate with product selectivity and catalyst stability. Systematic temperature studies have revealed optimal ranges between 80-120°C for most furan-forming reactions, with specific optima depending on the catalytic system employed [2] [15].

For palladium-catalyzed systems, temperatures around 80°C provide the best compromise between reaction rate and catalyst longevity. Higher temperatures (above 100°C) can lead to catalyst decomposition and increased side product formation, while lower temperatures result in incomplete conversion even with extended reaction times. The temperature dependence follows Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol for well-optimized systems [2].

Solvent System Selection and Effects

Solvent choice profoundly influences both reaction kinetics and product selectivity in one-pot furan synthesis. Polar aprotic solvents such as dioxane and toluene have emerged as preferred choices, providing optimal solubility for both organic substrates and metal catalysts while minimizing competitive coordination to catalytic centers [2] [15].

Dioxane demonstrates superior performance compared to other ethereal solvents due to its ability to solubilize both polar and nonpolar reaction components while maintaining chemical inertness toward the catalytic system. The coordinating ability of dioxane appears to stabilize certain catalytic intermediates without interfering with the primary catalytic cycle, leading to improved reaction efficiency [2].

Base Selection and Mechanistic Implications

The choice of base significantly affects both reaction rate and product distribution in furan-forming reactions. Potassium carbonate has emerged as the superior base choice compared to alternatives such as triethylamine, cesium carbonate, or sodium carbonate [2]. The superior performance of potassium carbonate appears to result from its optimal basicity and nucleophilicity balance, promoting necessary deprotonation steps while avoiding unwanted side reactions.

Mechanistic studies suggest that the base plays multiple roles in the catalytic cycle, including deprotonation of acidic protons during cyclization, neutralization of acid byproducts, and potential coordination to metal centers during key transition states. The heterogeneous nature of potassium carbonate may also contribute to its effectiveness by providing localized high-concentration basic sites [2].

Oxidant Selection and Electron Transfer Processes

The choice of oxidant represents a critical parameter in oxidative cyclization reactions, with copper(II) chloride demonstrating superior performance compared to alternatives such as benzoquinone or iodoxybenzoic acid [2]. The success of CuCl₂ appears to result from its appropriate reduction potential (+0.159 V), which enables efficient reoxidation of reduced palladium species without causing over-oxidation of organic substrates.

Mechanistic investigations reveal that the oxidant participates in catalyst regeneration cycles, converting Pd(0) species back to the active Pd(II) form required for subsequent turnover. The stoichiometry and timing of oxidant addition can significantly influence reaction outcomes, with controlled addition often providing superior results compared to initial loading of the full oxidant quantity [2].

Role of Persulfate Oxidants in Cyclization

Persulfate oxidants have emerged as versatile and powerful reagents for promoting cyclization reactions, offering unique mechanistic pathways that complement traditional acid-catalyzed approaches. The application of persulfate systems in furan synthesis provides access to products that might be difficult to obtain through conventional methods, while operating under relatively mild conditions that preserve sensitive functional groups [17] [18] [19].

Mechanistic Pathways of Persulfate Activation

Persulfate oxidants function through multiple activation pathways, generating highly reactive sulfate radical anions (SO₄- ⁻) that serve as potent one-electron oxidizing agents [17] [20]. The activation can be accomplished through thermal, photochemical, or metal-catalyzed processes, each offering distinct advantages for specific synthetic applications [17].

Thermal activation of potassium persulfate (K₂S₂O₈) proceeds through homolytic cleavage of the O-O bond, generating two equivalents of sulfate radical anion. These radicals possess high oxidation potential (E° = +2.6 V) and demonstrate selectivity toward electron-rich organic substrates, making them particularly effective for cyclization reactions involving aromatic systems [17] [20].

Metal-catalyzed activation pathways involve single-electron transfer from transition metal centers to the persulfate oxidant, generating sulfate radicals while simultaneously oxidizing the metal catalyst. This approach allows for catalytic use of the metal component while maintaining high radical flux throughout the reaction. Copper, iron, and manganese salts have proven particularly effective for this activation mode [17] [18].

Sulfate Radical Chemistry in Cyclization Processes

Sulfate radicals demonstrate unique reactivity patterns that differentiate them from other common oxidizing species such as hydroxyl radicals. The SO₄- ⁻ radical exhibits greater selectivity and longer lifetime in aqueous media, allowing for more controlled reaction outcomes [17] [21]. In organic solvents, sulfate radicals maintain high reactivity while showing reduced tendency toward non-selective hydrogen abstraction reactions.

The cyclization mechanism typically involves initial radical addition to electron-rich aromatic systems, generating radical cation intermediates that undergo intramolecular cyclization. Subsequent electron transfer processes and proton elimination lead to the formation of cyclized products with regeneration of the oxidizing system [18] [19].

Applications in Heterocyclic Synthesis

Persulfate-mediated cyclization has found particular utility in the synthesis of oxygen-containing heterocycles, including furans, benzofurans, and related systems [8] [18]. The methodology demonstrates excellent functional group tolerance and can accommodate a wide range of substituent patterns without significant loss of efficiency.

Recent applications include the synthesis of functionalized benzofurans through copper-catalyzed oxidative cyclization of carboxylic acids, achieving yields up to 80% under mild conditions [18]. The reaction tolerates various aromatic substituents and provides access to lactone products that serve as valuable synthetic intermediates.

Persulfate Systems in Complex Molecule Synthesis

The application of persulfate oxidants in complex natural product synthesis has demonstrated their utility for late-stage functionalization reactions where traditional methods might compromise sensitive structural features [8]. The mild reaction conditions and high functional group tolerance make persulfate systems particularly attractive for advanced synthetic intermediates.

Studies on furan-containing natural products have shown that persulfate-mediated cyclization can be incorporated into synthetic strategies for compounds such as cafestol and related diterpenoids [5]. The ability to install furan rings under neutral to mildly acidic conditions provides significant advantages over traditional Paal-Knorr cyclization methods that require harsh acidic conditions.

Selectivity and Chemoselectivity Considerations

Persulfate oxidants demonstrate remarkable selectivity profiles that can be tuned through careful choice of reaction conditions and additives [17] [19]. The use of radical scavengers and competitive substrates has revealed that sulfate radicals show preferential reactivity toward aromatic systems over aliphatic C-H bonds, providing opportunities for selective functionalization in complex molecules.

pH effects play a crucial role in determining reaction outcomes, with different persulfate species (HSO₅⁻ vs SO₅²⁻) showing distinct reactivity patterns. Acidic conditions generally favor sulfate radical formation, while basic conditions can lead to alternative oxidation pathways involving singlet oxygen or hydroxyl radicals [17].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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